molecular formula C18H20N2O3S B5590493 N-(4-(benzylamino)-1,1-dioxidotetrahydrothiophen-3-yl)benzamide

N-(4-(benzylamino)-1,1-dioxidotetrahydrothiophen-3-yl)benzamide

Cat. No.: B5590493
M. Wt: 344.4 g/mol
InChI Key: GILCDYCQQSJGMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(benzylamino)-1,1-dioxidotetrahydrothiophen-3-yl)benzamide is a complex organic compound that features a benzylamino group attached to a tetrahydrothiophene ring, which is further connected to a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzylamino)-1,1-dioxidotetrahydrothiophen-3-yl)benzamide typically involves the condensation of a benzylamine derivative with a suitable benzamide precursor. One common method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and low reaction times.

Industrial Production Methods

Industrial production of benzamide derivatives often employs high-temperature reactions between carboxylic acids and amines. For instance, the reaction between benzoic acid and benzylamine at elevated temperatures can yield the desired benzamide compound . The use of ultrasonic irradiation and green catalysts is also being explored to make the process more sustainable and efficient.

Chemical Reactions Analysis

Types of Reactions

N-(4-(benzylamino)-1,1-dioxidotetrahydrothiophen-3-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(4-(benzylamino)-1,1-dioxidotetrahydrothiophen-3-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-(benzylamino)-1,1-dioxidotetrahydrothiophen-3-yl)benzamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of enzymes like cholinesterases, which are involved in neurodegenerative diseases . The compound’s structure allows it to bind to these enzymes, thereby modulating their activity and exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(benzylamino)-1,1-dioxidotetrahydrothiophen-3-yl)benzamide stands out due to its unique combination of a benzylamino group and a tetrahydrothiophene ring, which imparts specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-[4-(benzylamino)-1,1-dioxothiolan-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c21-18(15-9-5-2-6-10-15)20-17-13-24(22,23)12-16(17)19-11-14-7-3-1-4-8-14/h1-10,16-17,19H,11-13H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GILCDYCQQSJGMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CS1(=O)=O)NC(=O)C2=CC=CC=C2)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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